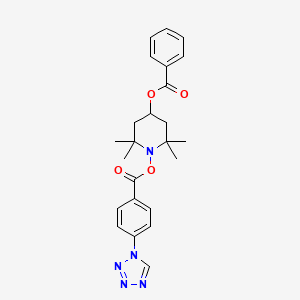![molecular formula C25H33NO3S B4295626 N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE](/img/structure/B4295626.png)
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE is a complex organic compound that features an adamantyl group, a naphthalene ring, and a sulfonamide functional group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and naphthalene intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes and the use of advanced synthetic techniques to ensure high yield and purity. The use of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst in the condensation of adamantanone with acetonitrile is one such method .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The adamantyl and naphthalene rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for dehydrogenation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions often involve the use of halides and other nucleophiles .
Major Products
The major products formed from these reactions include various substituted adamantyl and naphthalene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its antiviral and immunotropic properties, similar to other adamantane derivatives.
Industry: Utilized in the production of thermally stable polymers and high-energy fuels.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides a rigid and stable framework, while the sulfonamide group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The naphthalene ring contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane (1,3-DHA): A compound with similar adamantyl structure but different functional groups.
N-(4-hydroxy-1-adamantyl)acetamide: Another adamantane derivative with different substituents.
N-[1-(1-adamantyl)propyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide: A structurally related compound with an isoxazole ring.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE is unique due to its combination of an adamantyl group, a naphthalene ring, and a sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-ethoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3S/c1-3-24(25-14-17-11-18(15-25)13-19(12-17)16-25)26-30(27,28)23-10-9-22(29-4-2)20-7-5-6-8-21(20)23/h5-10,17-19,24,26H,3-4,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZCMAXZQHFDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4295557.png)
![6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL](/img/structure/B4295560.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295584.png)

![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295597.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4295599.png)
![2-({4-[4-(1-adamantyl)piperazino]-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl}amino)-1-ethanol](/img/structure/B4295601.png)
![N-[4-[4-(1-ADAMANTYL)PIPERAZINO]-6-(4-METHYLPIPERAZINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE](/img/structure/B4295607.png)
![N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-BUTYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295609.png)
![2-{[4-isopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295616.png)
![2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295618.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295619.png)
![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B4295621.png)
![(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B4295624.png)
